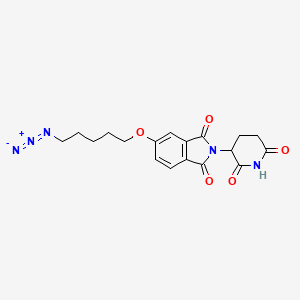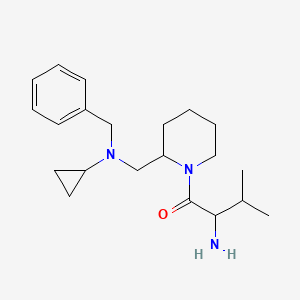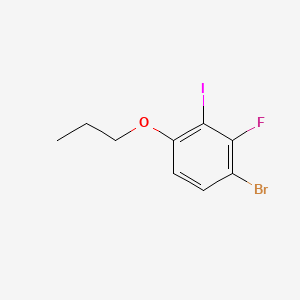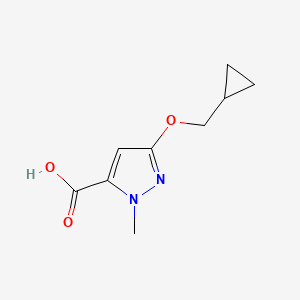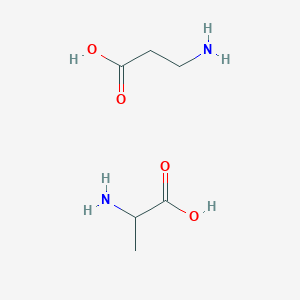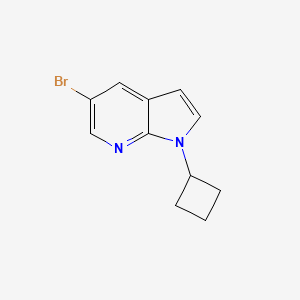
N-cyclobutyl-5-bromo-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutyl-5-bromo-7-azaindole is a derivative of 7-azaindole, a compound known for its significant biological activities. The 7-azaindole scaffold is particularly valuable in the design of inhibitors for diseases related to protein kinases . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-5-bromo-7-azaindole typically involves the halogenation of 7-azaindole followed by cyclobutylation. One common method is the Suzuki coupling reaction, which uses halogenated 7-azaindole and boronic acids . Another method involves the bromination of 7-azaindole using bromine in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and cyclobutylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature and pH .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclobutyl-5-bromo-7-azaindole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted azaindole derivatives .
Applications De Recherche Scientifique
N-cyclobutyl-5-bromo-7-azaindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for diseases such as cancer due to its kinase inhibition properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclobutyl-5-bromo-7-azaindole involves its interaction with protein kinases. It acts as an inhibitor by binding to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, which can lead to the suppression of cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-7-azaindole: Shares the same core structure but lacks the cyclobutyl group.
7-Azaindole: The parent compound without any substitutions.
5-Chloro-7-azaindole: Similar structure with a chlorine atom instead of bromine.
Uniqueness
N-cyclobutyl-5-bromo-7-azaindole is unique due to the presence of both the bromine and cyclobutyl groups. These substitutions enhance its biological activity and specificity as a kinase inhibitor compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H11BrN2 |
|---|---|
Poids moléculaire |
251.12 g/mol |
Nom IUPAC |
5-bromo-1-cyclobutylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11BrN2/c12-9-6-8-4-5-14(10-2-1-3-10)11(8)13-7-9/h4-7,10H,1-3H2 |
Clé InChI |
FRKLGOVNTQQBKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C=CC3=CC(=CN=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)


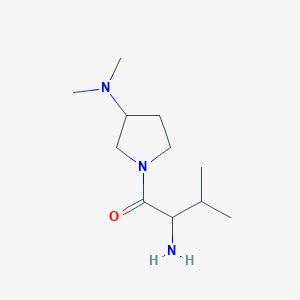
![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
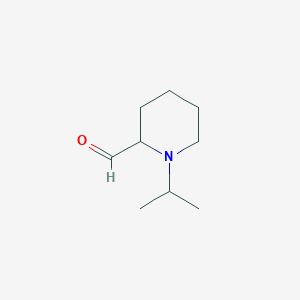
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)

